Benzene, 2-chloro-4-ethynyl-1-(methylthio)-
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Overview
Description
Benzene, 2-chloro-4-ethynyl-1-(methylthio)-: is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a chlorine atom at the second position, an ethynyl group at the fourth position, and a methylthio group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-4-ethynyl-1-(methylthio)- can be achieved through several synthetic routesThis reaction typically involves the use of a Grignard reagent and a halogenated benzene derivative under palladium catalysis . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-chloro-4-ethynyl-1-(methylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products:
Substitution: Formation of compounds where the chlorine atom is replaced by other functional groups.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 2-chloro-4-ethynyl-1-(methylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound can be used to study the effects of various substituents on the benzene ring and their interactions with biological targets. It may also be explored for its potential therapeutic properties.
Industry: In the industrial sector, Benzene, 2-chloro-4-ethynyl-1-(methylthio)- is used in the production of specialty chemicals and advanced materials. Its unique substituents make it valuable in the development of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of Benzene, 2-chloro-4-ethynyl-1-(methylthio)- involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with nucleophiles . The methylthio group can influence the compound’s reactivity and stability by donating electron density to the benzene ring.
Comparison with Similar Compounds
Benzene, 1-chloro-4-ethynyl-: Similar structure but lacks the methylthio group.
Benzene, 1-chloro-4-ethenyl-: Similar structure but has an ethenyl group instead of an ethynyl group.
Benzene, 4-chloro-2-(chloromethyl)-1-methyl: Similar structure but has a chloromethyl group instead of an ethynyl group.
Uniqueness: The presence of the ethynyl and methylthio groups in Benzene, 2-chloro-4-ethynyl-1-(methylthio)- imparts unique reactivity and properties compared to its similar compounds. These substituents can influence the compound’s electronic properties, making it valuable in specific chemical reactions and applications.
Properties
CAS No. |
120136-30-3 |
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Molecular Formula |
C9H7ClS |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C9H7ClS/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 |
InChI Key |
YMRAHBGPMBCMLR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#C)Cl |
Origin of Product |
United States |
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